Cas no 1220972-70-2 (2-Ethynyl-6-methoxybenzofuran)

2-Ethynyl-6-methoxybenzofuran 化学的及び物理的性質

名前と識別子

-

- 2-ETHYNYL-6-METHOXYBENZOFURAN

- 2-Ethynyl-6-methoxybenzofuran

-

- インチ: 1S/C11H8O2/c1-3-9-6-8-4-5-10(12-2)7-11(8)13-9/h1,4-7H,2H3

- InChIKey: JXXLKQDWAXGOKV-UHFFFAOYSA-N

- ほほえんだ: O1C(C#C)=CC2C=CC(=CC1=2)OC

計算された属性

- せいみつぶんしりょう: 172.052429494 g/mol

- どういたいしつりょう: 172.052429494 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 22.4

- ぶんしりょう: 172.18

2-Ethynyl-6-methoxybenzofuran 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM489494-1g |

2-Ethynyl-6-methoxybenzofuran |

1220972-70-2 | 95% | 1g |

$867 | 2023-02-18 | |

| Alichem | A019100188-1g |

2-Ethynyl-6-methoxybenzofuran |

1220972-70-2 | 95% | 1g |

$875.16 | 2023-09-03 |

2-Ethynyl-6-methoxybenzofuran 関連文献

-

Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

2-Ethynyl-6-methoxybenzofuranに関する追加情報

Introduction to 2-Ethynyl-6-methoxybenzofuran (CAS No: 1220972-70-2)

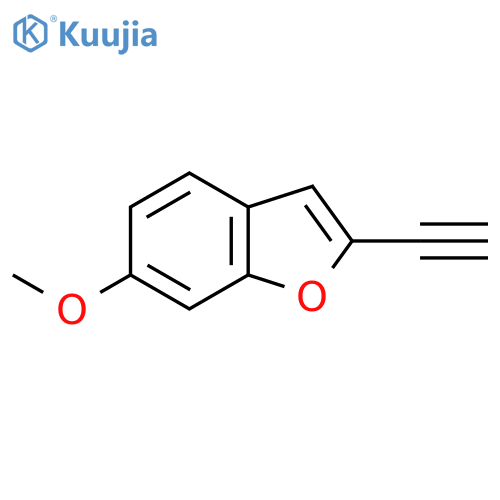

2-Ethynyl-6-methoxybenzofuran, identified by the Chemical Abstracts Service Number (CAS No) 1220972-70-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzofuran family, a class of molecules known for their diverse biological activities and structural versatility. The presence of both an ethynyl group and a methoxy substituent in its molecular structure imparts unique chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.

The benzofuran core is a privileged structure in drug discovery, frequently incorporated into molecules targeting various diseases due to its ability to interact with biological macromolecules in multiple ways. The ethynyl group, specifically, introduces a reactive site that can undergo further functionalization, such as Suzuki-Miyaura cross-coupling reactions, enabling the construction of more complex derivatives. Meanwhile, the methoxy group serves as an electron-donating moiety, influencing the electronic properties of the aromatic system and potentially modulating the compound's bioactivity.

Recent advancements in synthetic methodologies have facilitated the efficient preparation of 2-Ethynyl-6-methoxybenzofuran, allowing researchers to explore its potential applications more thoroughly. One particularly notable approach involves the palladium-catalyzed coupling of propargyl halides with 6-methoxy-2-formylbenzo[b]furan derivatives, a strategy that highlights the compound's utility as an intermediate in multi-step syntheses. These synthetic pathways not only enhance accessibility but also provide opportunities to diversify the chemical library based on this core structure.

In terms of biological activity, 2-Ethynyl-6-methoxybenzofuran has been investigated for its potential pharmacological effects. Studies have suggested that this compound may exhibit properties relevant to neurological disorders, inflammation, and cancer. For instance, preliminary in vitro assays have indicated that derivatives of benzofuran can interact with specific enzymes and receptors involved in these pathways. The ethynyl group's reactivity allows for the introduction of additional functional handles that can be tailored to enhance binding affinity or selectivity.

The methoxy substituent in 2-Ethynyl-6-methoxybenzofuran also plays a crucial role in modulating its biological behavior. Electron-donating groups like methoxy are known to stabilize positive charges and increase electron density on aromatic rings, which can influence interactions with biological targets. This feature makes benzofurans valuable candidates for further derivatization aimed at optimizing pharmacokinetic and pharmacodynamic profiles.

Recent research has also explored the role of benzofurans in modulating oxidative stress and inflammation-related pathways. The structural motif is found to be capable of inhibiting certain inflammatory cytokines and enzymes by acting on upstream signaling molecules. The unique combination of substituents in 2-Ethynyl-6-methoxybenzofuran may contribute to its ability to interfere with these pathways effectively. This has spurred interest in developing analogs with enhanced efficacy and reduced side effects for therapeutic use.

The synthesis and characterization of 2-Ethynyl-6-methoxybenzofuran have been further advanced by computational chemistry approaches. Molecular modeling studies have helped predict how different substituents might affect the compound's interactions with biological targets, guiding experimental design. These computational techniques are particularly useful for evaluating potential drug candidates before committing to costly synthetic routes, thereby accelerating the drug discovery process.

Moreover, the versatility of 2-Ethynyl-6-methoxybenzofuran as a scaffold has led to its incorporation into various drug-like molecules. Researchers have utilized it as a building block for designing compounds with improved solubility, metabolic stability, and target specificity. The ethynyl group provides a convenient point for further chemical modification through cross-coupling reactions, while the methoxy group helps fine-tune electronic properties for optimal bioactivity.

The growing interest in natural product-inspired scaffolds has also highlighted 2-Ethynyl-6-methoxybenzofuran as a potential candidate for drug development. Many bioactive natural products contain benzofuran derivatives, suggesting that synthetic analogs may exhibit similar beneficial effects. By leveraging modern synthetic techniques and computational tools, chemists are able to modify this core structure to create novel molecules with tailored properties.

In conclusion, 2-Ethynyl-6-methoxybenzofuran (CAS No: 1220972-70-2) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. The combination of an ethynyl group and a methoxy substituent offers multiple opportunities for further functionalization and optimization. Advances in synthetic chemistry, computational modeling, and biological screening continue to expand the therapeutic applications of this benzofuran derivative, making it an attractive candidate for future drug development efforts.

1220972-70-2 (2-Ethynyl-6-methoxybenzofuran) 関連製品

- 2172184-84-6(3-(bromomethyl)-4,4-difluoro-2-methylhexane)

- 1805648-70-7(3-Chloro-2-methoxy-4-nitropyridine)

- 871979-98-5(1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid)

- 2138548-02-2(1-bromo-2-(pentan-3-yloxy)cyclooctane)

- 2138222-98-5(N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine)

- 2229350-23-4(2-1-(1H-indol-7-yl)cyclobutylethan-1-amine)

- 1261477-62-6(2-Chloro-3'-(difluoromethoxy)-4'-hydroxypropiophenone)

- 898543-06-1(4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride)

- 630423-50-6(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-F]isoquinoline)

- 1227598-12-0(4-Bromo-7-fluoroindole-3-aceticAcid)